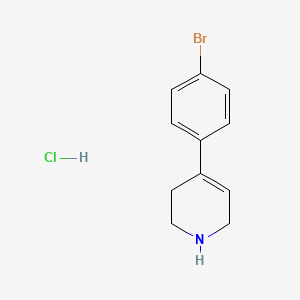

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVVDEKVFXXXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696068 | |

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103855-00-1 | |

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Structurally, it features a tetrahydropyridine ring linked to a bromophenyl group, a combination that serves as a versatile scaffold for the synthesis of more complex molecules. This compound is primarily utilized as a key intermediate in the development of various bioactive agents, particularly those targeting the central nervous system (CNS).[1] Its structural similarity to precursors of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) makes it a valuable tool for designing probes and potential therapeutic agents for neurodegenerative disorders such as Parkinson's disease and schizophrenia.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, and relevant experimental methodologies.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrClN | [1][2][3] |

| Molecular Weight | 274.59 g/mol | [1][3] |

| CAS Number | 103855-00-1 | [1][2][3] |

| MDL Number | MFCD03412448 | [1][2] |

| Appearance | Solid / Crystalline Powder | [4][5] |

| Purity | ≥95% - 98% | [1][3] |

| Storage Conditions | Room temperature, under inert gas | [1] |

| Solubility | Soluble in water and DMSO |

Note: Some properties like appearance and solubility are inferred from structurally similar compounds.

Safety and Hazard Information

The safety profile for the parent compound, 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine, provides guidance for handling its hydrochloride salt.

| Hazard Statement | Description |

| H302 | Harmful if swallowed[6] |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[6] |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are recommended.

Synthesis and Characterization

Representative Synthesis

While specific proprietary synthesis methods may vary, a general and plausible route to this compound involves a multi-step process. A common approach is the reaction of 4-cyanopyridine with a Grignard reagent derived from 1,4-dibromobenzene, followed by reduction and subsequent formation of the hydrochloride salt.

A logical workflow for a potential synthesis is outlined below.

Caption: A potential synthetic pathway for the target compound.

Spectroscopic Characterization

Characterization of the final compound relies on standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons on the bromophenyl ring, as well as distinct signals for the protons on the tetrahydropyridine ring, including the vinylic proton and the aliphatic protons at positions 2, 3, and 6.

-

¹³C NMR would confirm the number of unique carbon environments, with signals corresponding to the aromatic carbons (including the carbon attached to bromine) and the aliphatic and vinylic carbons of the heterocyclic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key peaks would include C-H stretching for both aromatic and aliphatic groups, C=C stretching from the aromatic ring and the double bond in the tetrahydropyridine ring, and C-N stretching. The N-H stretch of the protonated amine in the hydrochloride salt would also be prominent.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive characteristic of a monobrominated compound.

Biological Context and Applications

The primary application of this compound is as a building block in pharmaceutical synthesis.[1] Its structure is closely related to the neurotoxin MPTP, which is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), a potent inhibitor of complex I in the mitochondrial electron transport chain. This inhibition leads to the death of dopaminergic neurons and induces symptoms of Parkinson's disease.[7][8] Understanding this pathway is critical for researchers using tetrahydropyridine derivatives.

Caption: Bioactivation of the related neurotoxin MPTP in the brain.

By modifying the phenyl ring (e.g., with a bromine atom) and the nitrogen of the tetrahydropyridine ring, researchers can synthesize libraries of compounds to probe receptor interactions or develop novel CNS therapies with improved efficacy and safety profiles.

Experimental Protocols

Representative Protocol: LC-MS Analysis

This protocol provides a general methodology for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique is essential for verifying purity and identifying related substances.

Objective: To confirm the identity and assess the purity of a sample.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks and pipettes

-

Autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of the reference standard.

-

Dissolve in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.1 mg/mL.

-

Perform serial dilutions to create calibration standards if quantification is required.

-

-

Sample Preparation:

-

Prepare the sample to be analyzed at a similar concentration to the standard.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC Method Parameters (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Method Parameters (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-400.

-

Data Acquisition: Full scan mode to identify the molecular ion of the free base (C₁₁H₁₂BrN). The expected monoisotopic mass is approximately 237.02 Da.

-

Fragmentation Analysis (MS/MS): If required, perform targeted MS/MS on the parent ion to confirm its structure through characteristic fragment ions.

-

Caption: Workflow for analytical characterization by LC-MS.

Data Interpretation:

-

The chromatogram should show a major peak at a specific retention time.

-

The mass spectrum corresponding to this peak should show the expected molecular ion for the free base, including the characteristic isotopic pattern for a single bromine atom.

-

Purity can be estimated based on the relative area of the main peak compared to any impurity peaks.

References

- 1. This compound [myskinrecipes.com]

- 2. 103855-00-1|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. MPTP hydrochloride, powder, 23007-85-4, Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | C11H12BrN | CID 18545468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MPTP - Wikipedia [en.wikipedia.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS Number: 103855-00-1

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and neuroscience. Due to the limited availability of in-depth technical data for this specific molecule, this guide leverages information on closely related analogs to provide insights into its synthesis, potential pharmacological activity, and mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 103855-00-1 |

| Molecular Formula | C₁₁H₁₃BrClN |

| Molecular Weight | 274.59 g/mol |

| Appearance | White to off-white solid |

| Primary Application | Pharmaceutical intermediate |

Synthesis

Conceptual Synthetic Pathway

A common and effective method for the synthesis of the 4-aryl-1,2,3,6-tetrahydropyridine scaffold involves the Suzuki coupling reaction. This approach offers a versatile means to introduce the aryl group at the 4-position of the tetrahydropyridine ring.

General Experimental Protocol (Hypothetical)

Step 1: Suzuki Coupling:

-

To a solution of 3-bromopyridine in a suitable solvent (e.g., toluene and water), add 4-bromophenylboronic acid and a base such as potassium carbonate.

-

Add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) chloride.

-

Reflux the reaction mixture overnight under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through celite to remove the catalyst and evaporate the solvent under reduced pressure to obtain 3-(4-bromophenyl)pyridine.

Step 2: N-Alkylation (Quaternization):

-

React the resulting 3-(4-bromophenyl)pyridine with an alkylating agent, such as methyl iodide, to form the corresponding N-methylpyridinium salt.

Step 3: Reduction:

-

Reduce the pyridinium salt using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol) to yield the tetrahydropyridine derivative.

Step 4: Hydrochloride Salt Formation:

-

Dissolve the free base in a suitable organic solvent and treat with a solution of hydrochloric acid to precipitate the desired this compound salt.

-

The resulting solid can be purified by recrystallization.

Potential Pharmacological Activity and Mechanism of Action

While specific pharmacological data for this compound is scarce, the structural similarity to the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggests a potential interaction with the dopaminergic system.

The MPTP Model of Parkinson's Disease: A Framework for Understanding

MPTP is a lipophilic pro-toxin that readily crosses the blood-brain barrier. In the brain, it is metabolized by monoamine oxidase B (MAO-B) to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺). MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). This accumulation of MPP⁺ within dopaminergic neurons leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death, mimicking the pathology of Parkinson's disease.

Potential Activity of this compound

Given its structure, this compound may also be a substrate for MAO-B and could potentially be metabolized to a pyridinium species. The presence of the bromine atom on the phenyl ring could significantly influence its metabolic rate and the neurotoxic potential of its metabolites.

Furthermore, studies on other 4-aryl-1,2,3,6-tetrahydropyridines have shown that these compounds can possess significant dopaminergic activity. The nature of the aryl group and its substituents plays a crucial role in determining the affinity for dopamine receptor subtypes (D1, D2, D3, etc.) and the dopamine transporter.

Research on related 4-(4-bromophenyl)piperidine derivatives has indicated potential for analgesic and antiplatelet activities, suggesting that this structural motif may interact with various biological targets beyond the dopaminergic system.

Experimental Protocols for Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay would determine the affinity of the compound for the dopamine transporter, a key site of action for MPTP and other dopaminergic agents.

Protocol:

-

Preparation of Synaptosomes: Homogenize striatal tissue from rodents in a suitable buffer and centrifuge to obtain a crude synaptosomal preparation.

-

Radioligand Binding: Incubate the synaptosomes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration.

-

Data Analysis: Measure the radioactivity of the filters and calculate the inhibition constant (Ki) to determine the affinity of the test compound for DAT.

In Vivo Neurotoxicity Assessment in a Mouse Model

To evaluate the potential neurotoxic or neuroprotective effects of the compound, an in vivo study using a mouse model is essential.

Protocol:

-

Animal Dosing: Administer this compound to mice via a suitable route (e.g., intraperitoneal injection). A control group receiving vehicle and a positive control group receiving MPTP would be included.

-

Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function.

-

Neurochemical Analysis: After a designated time, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify dopaminergic neurons in the substantia nigra.

Conclusion

This compound is a compound with potential for significant biological activity, primarily related to the central nervous system. Its structural relationship to MPTP suggests a likely interaction with the dopaminergic system, although the specific nature of this interaction requires further investigation. The presence of the bromophenyl moiety may confer unique pharmacological properties compared to its non-brominated analogs. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's pharmacological profile, which is essential for its potential development as a therapeutic agent or a research tool. Further studies are warranted to fully elucidate its synthesis, mechanism of action, and quantitative pharmacological effects.

Technical Guide: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, a key intermediate in pharmaceutical research and organic synthesis. The document details its chemical and physical properties, applications in the development of Central Nervous System (CNS) therapeutics, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic building block utilized in the synthesis of more complex bioactive molecules.[1] Its quantitative properties are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Weight | 274.59 g/mol [1] |

| Molecular Formula | C₁₁H₁₃BrClN[1][2] |

| CAS Number | 103855-00-1[1][2] |

| Purity | ≥95%[1] |

| MDL Number | MFCD03412448[1] |

| Storage | Room temperature, under inert gas[1] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting the Central Nervous System (CNS).[1] Its structural framework is leveraged in creating compounds for studying receptor interactions and designing potential therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia.[1]

The tetrahydropyridine moiety is a common feature in compounds with dopaminergic activity.[3][4] The structural similarity to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is used to induce Parkinsonism in animal models, suggests that this compound and its derivatives are of significant interest in neuropharmacological research.[5]

Experimental Protocol: Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines via Suzuki Coupling

The following is a representative protocol for the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines, a class of compounds to which 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine belongs. This method utilizes a Suzuki coupling reaction, a common and versatile method for forming carbon-carbon bonds.

Materials:

-

Pyridine precursor (e.g., a suitable bromopyridine)

-

Aryl boronic acid (e.g., 4-bromophenylboronic acid)

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene and water mixture)

-

Reducing agent (e.g., sodium borohydride) for subsequent reduction of the pyridine ring.

Procedure:

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve the pyridine precursor and the aryl boronic acid in a 1:1 mixture of toluene and water.

-

Add the palladium catalyst and the base to the mixture.

-

Reflux the reaction mixture overnight with vigorous stirring.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-arylpyridine.

-

-

N-Alkylation (if required) and Reduction:

-

The resulting arylpyridine can be N-alkylated if desired.

-

The arylpyridine is then reduced to the corresponding tetrahydropyridine using a suitable reducing agent like sodium borohydride.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the final tetrahydropyridine product in a suitable solvent (e.g., diethyl ether or ethanol).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

-

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent use of this compound in a research context.

Caption: Generalized workflow for the synthesis and application of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine HCl.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no dedicated pharmacological studies detailing the mechanism of action for 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride have been published in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on extensive analysis of its structural analogues, most notably 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), its N-demethylated parent compound 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), and its halogenated analogue 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP). All data and proposed pathways are inferred from these related compounds to provide a robust framework for future research.

Executive Summary

This compound is a synthetic compound belonging to the 4-aryl-tetrahydropyridine class. Its structure is highly analogous to the well-characterized neurotoxin MPTP. However, the absence of an N-methyl group and the presence of a bromine atom on the phenyl ring are critical modifications that likely alter its pharmacological profile. Based on the known structure-activity relationships of this chemical class, a dual mechanism of action is proposed:

-

Primary Hypothesized Mechanism: Interaction with Monoamine Oxidase B (MAO-B): The core tetrahydropyridine structure is a known substrate and inhibitor of MAO-B. It is proposed that 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine acts as a time-dependent, and possibly irreversible, inhibitor of MAO-B. Unlike MPTP, its N-demethylated structure is less likely to be oxidized to a highly neurotoxic pyridinium species. Instead, its primary action may be the modulation of monoamine neurotransmitter levels through MAO-B inhibition.

-

Secondary Hypothesized Mechanism: Dopaminergic System Modulation: The 4-phenyl-tetrahydropyridine scaffold is known to possess an affinity for dopamine receptors and transporters. Therefore, the compound may also act as a direct modulator of the dopamine transporter (DAT) and/or dopamine D2-like receptors, potentially influencing dopamine reuptake and signaling.

This document will dissect these proposed mechanisms, present representative quantitative data from structural analogues, detail the experimental protocols required to validate these hypotheses, and provide visual diagrams of the implicated pathways and workflows.

Proposed Signaling Pathways and Mechanisms

Interaction with Monoamine Oxidase B (MAO-B)

The most probable mechanism of action involves interaction with MAO-B, an enzyme primarily located on the outer mitochondrial membrane in glial cells (astrocytes) within the brain.

-

Transport and Entry: As a lipophilic molecule, 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is expected to readily cross the blood-brain barrier.

-

MAO-B Interaction: Within the glial cells, the compound is hypothesized to bind to the active site of MAO-B. Studies on the analogue CPTP show that halogenated 4-phenyl-tetrahydropyridines can act as time-dependent inhibitors of MAO-B.[1] The N-demethylated analogue PTP also acts as a competitive and time-dependent inhibitor of MAO-B.[2][3]

-

Inhibition and Consequence: By inhibiting MAO-B, the compound would reduce the breakdown of dopamine in the synaptic cleft, leading to increased dopaminergic tone. This is a common mechanism for therapeutic agents used in the treatment of Parkinson's disease and depression.

While PTP is a substrate for MAO-B, its oxidation is reported to stall at the dihydropyridine stage, without significant formation of a neurotoxic pyridinium ion. This is a critical distinction from MPTP and suggests that 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine may act primarily as an inhibitor rather than a pro-toxin.

Figure 1. Hypothesized MAO-B inhibition pathway.

Direct Modulation of the Dopamine Transporter (DAT)

An alternative or concurrent mechanism involves direct interaction with the dopamine transporter (DAT) on presynaptic dopaminergic neurons.

-

Binding to DAT: The compound may bind to the DAT, which is responsible for the reuptake of dopamine from the synapse.

-

Inhibition of Reuptake: By acting as an inhibitor, it would block dopamine reuptake, prolonging the neurotransmitter's presence in the synaptic cleft and enhancing dopaminergic signaling. The affinity for DAT versus other monoamine transporters (SERT, NET) would determine its selectivity profile.

It is crucial to distinguish this from the MPTP mechanism. In the case of MPTP, its metabolite MPP+ is a substrate for DAT, leading to its accumulation within the neuron and subsequent toxicity.[4] For 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine, the action is hypothesized to be inhibitory at the transporter's exterior binding site.

Figure 2. Hypothesized DAT inhibition pathway.

Quantitative Data for Structural Analogues

No direct binding or functional data exists for this compound. The following tables summarize data for structurally related compounds to provide a benchmark for potency and selectivity.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile of PTP

| Compound | Target | Activity | Potency |

| 4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) | MAO-A | Competitive Inhibitor | MAO-A Selective[2] |

| MAO-B | Time-dependent Inhibitor | - |

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) of Representative Ligands

| Compound | DAT | NET | SERT | DAT/SERT Selectivity |

| Cocaine | 200-700 | - | - | ~1 |

| Methylphenidate | 100 | 100 | >10,000 | >100 |

| GBR-12909 | 7.92 (pKi) | 7.02 (pKi) | 5.9 (pKi) | ~105 |

| Hypothetical Position | TBD | TBD | TBD | TBD |

Data compiled from various sources.[5][6][7] TBD: To Be Determined.

Table 3: Dopamine D2-like Receptor Binding Affinities

| Compound | Target | Binding Affinity |

| N-(1-Arylpropionyl)-4-aryltetrahydropyridines | D2 Receptors | IC50 > 5000 nM[8] |

| D2AAK1_3 (A 4-phenyl-THP analogue) | D2 Receptor | Ki = 151 nM[8] |

| Hypothetical Position | D2-like Receptors | TBD |

TBD: To Be Determined.

Key Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This assay determines the binding affinity (Ki) of the test compound for the dopamine, serotonin, and norepinephrine transporters.

-

Objective: To quantify the affinity of the compound for DAT, SERT, and NET.

-

Materials:

-

Cell membranes prepared from cells expressing human recombinant DAT, SERT, or NET.

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: Cocaine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Test compound: this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Glass fiber filters, scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In triplicate, incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-specific inhibitor).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Figure 3. Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the reuptake of dopamine into nerve terminals.

-

Objective: To determine the functional potency (IC50) of the compound as a dopamine reuptake inhibitor.

-

Materials:

-

Freshly prepared synaptosomes from rodent striatum.

-

Radiolabeled dopamine: [3H]Dopamine.

-

Uptake Buffer (e.g., Krebs-HEPES buffer).

-

Test compound and a known inhibitor (e.g., Cocaine or GBR-12909) for non-specific uptake.

-

-

Methodology:

-

Synaptosome Preparation: Homogenize rodent striatal tissue and prepare synaptosomes via differential centrifugation.

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

-

Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification & Analysis: Lyse the synaptosomes and measure the accumulated radioactivity. Determine the IC50 value for uptake inhibition.

-

MAO-B Enzyme Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of MAO-B.

-

Objective: To determine the IC50 and mode of inhibition (e.g., reversible, irreversible, time-dependent) for MAO-B.

-

Materials:

-

Source of MAO-B enzyme (e.g., recombinant human MAO-B or mitochondrial fractions from liver).

-

MAO-B substrate (e.g., kynuramine or benzylamine).

-

Test compound.

-

Spectrophotometer or fluorometer.

-

-

Methodology:

-

Incubation: Pre-incubate the MAO-B enzyme with various concentrations of the test compound for different time intervals (to test for time-dependency).

-

Reaction Initiation: Add the MAO-B substrate to start the enzymatic reaction.

-

Detection: Monitor the formation of the product over time by measuring changes in absorbance or fluorescence.

-

Analysis: Calculate the rate of reaction at each compound concentration. Determine the IC50 value. Further kinetic studies (e.g., dialysis) can be performed to assess reversibility.

-

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a mechanism of action centered on the dopaminergic system, with a high probability of interaction with MAO-B and the dopamine transporter. Unlike its notorious analogue MPTP, the absence of N-methylation likely precludes its conversion to a potent neurotoxin, shifting its potential profile from a toxicant to a modulator of dopaminergic activity.

The immediate research priorities should be the execution of the experimental protocols outlined in this guide. Determining the Ki values for all three monoamine transporters and the D2 receptor, alongside a thorough characterization of its MAO-B inhibitory activity, will provide the foundational data needed to confirm or refute the proposed mechanisms. These findings will be critical in determining the potential therapeutic utility or toxicological risk profile of this compound.

References

- 1. Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 4-Aryl-1,2,3,6-Tetrahydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-1,2,3,6-tetrahydropyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, with a focus on their anti-inflammatory, anticancer, and neurological activities. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of 4-Aryl-1,2,3,6-Tetrahydropyridine Derivatives

A versatile and widely employed method for the synthesis of the related 1,4-dihydropyridine core, which can be a precursor to tetrahydropyridines, is the Hantzsch pyridine synthesis.[1][2] This multicomponent reaction offers an efficient route to construct the core heterocyclic ring system.[1][2][3]

General Hantzsch Dihydropyridine Synthesis Protocol

The Hantzsch reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonium acetate.[1][3]

Materials:

-

Aromatic aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

Ammonium acetate

-

Solvent (e.g., ethanol, or solvent-free conditions can be employed)[2][3]

-

To a round-bottom flask, add the aromatic aldehyde (1 equivalent), the β-ketoester (2 equivalents), ammonium acetate (1 equivalent), and the catalyst.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and then with a non-polar solvent like n-hexane to remove impurities.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

The initial product of this reaction is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine or reduced to a tetrahydropyridine derivative in further synthetic steps.

Hantzsch Dihydropyridine Synthesis Workflow

Biological Activities of 4-Aryl-1,2,3,6-Tetrahydropyridine Derivatives

These compounds have shown significant promise in several therapeutic areas, including inflammation, cancer, and neurological disorders.

Anti-inflammatory Activity

Derivatives of tetrahydropyridine have demonstrated potent anti-inflammatory properties.[4][5][6][7] Their mechanism of action often involves the inhibition of pro-inflammatory cytokine production.[4][5][7]

Mechanism of Action:

The anti-inflammatory effects are largely attributed to the downregulation of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4][5] This inhibition is often mediated through the modulation of critical signaling pathways, such as the p38 MAP kinase pathway.[5]

Anti-inflammatory Signaling Pathway

Quantitative Data for Anti-inflammatory Activity:

| Compound | Assay | IC50 / ID50 | Reference |

| Pyrrole derivative 17 | Inhibition of LPS-induced TNFα production in human whole blood | IC50 = 1.86 µM | [6] |

| Pyrrole derivative 17 | Inhibition of LPS-induced TNFα production in mice | ID50 = 5.98 mg/kg | [6] |

| Compound 3o | Inhibition of LPS-induced TNFα production in human whole blood | IC50 = 0.44 µM | [7] |

| Compound 3i | Inhibition of LPS-induced TNFα production in mice | ID50 = 1.42 mg/kg | [7] |

| Compound 4a (R-132811) | Inhibition of p38α MAP kinase | IC50 = 0.034 µM | [5] |

| Compound 4a (R-132811) | Inhibition of TNFα production in human whole blood | IC50 = 0.026 µM | [5] |

| Compound 4a (R-132811) | Inhibition of IL-1β production in human whole blood | IC50 = 0.020 µM | [5] |

| Compound 4a (R-132811) | Inhibition of IL-6 production in human whole blood | IC50 = 0.88 µM | [5] |

| Compound 4a (R-132811) | Inhibition of IL-8 production in human whole blood | IC50 = 0.016 µM | [5] |

| Compound 4a (R-132811) | Inhibition of LPS-induced TNFα production in mice | ID50 = 0.93 mg/kg, p.o. | [5] |

| Compound 4a (R-132811) | Inhibition of LPS-induced IL-1β production in mice | ID50 = 8.63 mg/kg, p.o. | [5] |

| Compound 4a (R-132811) | Inhibition of LPS-induced IL-6 production in mice | ID50 = 0.11 mg/kg, p.o. | [5] |

| Compound 4a (R-132811) | Inhibition of anti-collagen antibody-induced arthritis in mice | ID50 = 2.22 mg/kg, p.o. | [5] |

| Compound 4a (R-132811) | Inhibition of collagen-induced arthritis in mice | ID50 = 2.38 mg/kg, p.o. | [5] |

| Compound 4a (R-132811) | Prophylactic effect on adjuvant-induced arthritis in rats | ID50 = 3.1 mg/kg, p.o. | [5] |

| Compound 4a (R-132811) | Therapeutic effect on adjuvant-induced arthritis in rats | ID50 = 4.9 mg/kg, p.o. | [5] |

Anticancer Activity

Certain 4-aryl-1,4-dihydropyridine derivatives, closely related to the tetrahydropyridine scaffold, have demonstrated significant cytotoxic effects against various human cancer cell lines.[8][9][10]

Quantitative Data for Anticancer Activity:

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,4-DHP 6 | MCF-7 | 61.1 | [8] |

| 1,4-DHP 18 | HeLa | 3.6 | [8][9][10] |

| 1,4-DHP 18 | MCF-7 | 5.2 | [8][9][10] |

| 1,4-DHP 19 | HeLa | 2.3 | [8][9][10] |

| 1,4-DHP 19 | MCF-7 | 5.7 | [8][9][10] |

| 1,4-DHP 20 | HeLa | 4.1 | [8][9][10] |

| 1,4-DHP 20 | MCF-7 | 11.9 | [8][9][10] |

Neurological Activity

Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines have been investigated as potential antipsychotic agents due to their dopaminergic activity. The primary mechanism of action is their affinity for the dopamine D2 receptor.

Quantitative Data for Neurological Activity:

| Compound Class | Receptor | Affinity (Ki or IC50) | Reference |

| N-(1-Arylpropionyl)-4-aryl-1,2,3,6-tetrahydropyridines | Sigma receptor | IC50 = 0.5-500 nM | [11] |

| N-(1-Arylpropionyl)-4-aryl-1,2,3,6-tetrahydropyridines | D2 receptors | IC50 > 5000 nM | [11] |

| Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines | Dopamine D2 receptor | High affinity |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[12][13][14]

Materials:

-

Male Sprague-Dawley rats or Swiss albino mice[14]

-

Test compound

-

Vehicle control (e.g., saline)

-

Reference drug (e.g., Indomethacin)[12]

-

Animals are fasted overnight before the experiment.

-

The test compound, vehicle, or reference drug is administered (e.g., intraperitoneally or orally) at a specified time before carrageenan injection.

-

The basal paw volume or thickness is measured using a plethysmometer or calipers.

-

A subplantar injection of 0.1 mL of 1% carrageenan is administered into the right hind paw of each animal.

-

Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is calculated as the difference in paw volume or thickness before and after carrageenan injection.

-

The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.

Carrageenan-Induced Paw Edema Workflow

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[18]

-

Microplate reader

-

Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation with MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

-

Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Conclusion

4-Aryl-1,2,3,6-tetrahydropyridine derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. The data and protocols presented in this guide underscore their potential as leads for the development of novel therapeutics for inflammatory diseases, cancer, and neurological disorders. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. benchchem.com [benchchem.com]

- 5. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. broadpharm.com [broadpharm.com]

In-Depth Technical Guide on the Discovery and Synthesis of Novel Tetrahydropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyridine (THP) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] As a core component of numerous natural products and synthetic molecules, THP derivatives exhibit a wide spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of novel tetrahydropyridine compounds, with a focus on their therapeutic potential as enzyme inhibitors and anticancer agents. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key experimental workflows and signaling pathways.

Synthetic Strategies for Tetrahydropyridine Scaffolds

The construction of the tetrahydropyridine ring system can be achieved through various synthetic methodologies, with multicomponent reactions (MCRs) emerging as a particularly efficient and atom-economical approach.[2] MCRs allow for the synthesis of complex molecules in a single step from readily available starting materials, which aligns with the principles of green chemistry.[2]

One-Pot Multicomponent Synthesis

A prevalent strategy for synthesizing highly functionalized tetrahydropyridines is the one-pot multicomponent reaction. This approach offers high yields, ranging from 44% to 90%, and allows for the generation of a diverse library of compounds by varying the starting materials.[2]

Experimental Protocol: One-Pot Synthesis of Polysubstituted 1,4,5,6-Tetrahydropyridines

This protocol is adapted from a stereoselective pseudo-five-component synthesis.[2]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Cyano-containing C-H acid (e.g., malononitrile)

-

Ester of 3-oxocarboxylic acid (e.g., ethyl acetoacetate)

-

Ammonium acetate

-

Methanol (solvent)

Procedure:

-

Combine the aromatic aldehyde (1 mmol), cyano-containing C-H acid (1 mmol), ester of 3-oxocarboxylic acid (1 mmol), and ammonium acetate (1.5 mmol) in a round-bottom flask.

-

Add methanol (10 mL) to the mixture.

-

Reflux the reaction mixture for one to two hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

For product isolation, the reaction mixture can be cooled in a freezer to induce precipitation. The solid product is then collected by filtration.[2]

-

If the product does not precipitate, it can be isolated using column chromatography.[2]

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1]

Biological Activities of Novel Tetrahydropyridine Compounds

Novel tetrahydropyridine derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents and inhibitors of monoamine oxidase (MAO).

Anticancer Activity

A variety of novel tetrahydropyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6d | MCF-7 (Breast) | 9.94 ± 1.02 | [3] |

| 6d | MDA-MB-231 (Breast) | 9.78 ± 1.08 | [3] |

| 6e | MCF-7 (Breast) | 9.72 ± 0.91 | [3] |

| 6e | MDA-MB-231 (Breast) | 9.54 ± 0.95 | [3] |

| 6o | MCF-7 (Breast) | 12.19 ± 1.03 | [3] |

| 6o | MDA-MB-231 (Breast) | 12.22 ± 1.07 | [3] |

| S1 | A549 (Lung) | 208.99 | [4] |

| S2 | A549 (Lung) | 33.37 | [4] |

| S2 | H661 (Lung) | 10.76 | [4] |

| S2 | H1299 (Lung) | 60.32 | [4] |

| S4 | A549 (Lung) | 146.1 | [4] |

| S4 | H661 (Lung) | 63.96 | [4] |

| S4 | H1299 (Lung) | 65.46 | [4] |

| S7 | A549 (Lung) | 255.9 | [4] |

| S7 | H661 (Lung) | 168.8 | [4] |

| S10 | A549 (Lung) | 147.2 | [4] |

| S10 | H661 (Lung) | 73.83 | [4] |

| S10 | H1299 (Lung) | 116 | [4] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Monoamine Oxidase (MAO) Inhibition

Certain tetrahydropyridine derivatives have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are important targets in the treatment of neurological disorders.

| Compound ID | Target | IC50 (µM) | Reference |

| 4l | MAO-A | 0.40 ± 0.05 | [5][6] |

| 4n | MAO-B | 1.01 ± 0.03 | [5][6] |

| Clorgyline (Control) | MAO-A | 0.0045 ± 0.0003 | [5][6] |

| l-Deprenyl (Control) | MAO-B | 0.0196 ± 0.001 | [5][6] |

This protocol is a general fluorometric method for screening MAO inhibitors.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

-

Assay buffer

-

Test compounds (dissolved in a suitable solvent)

-

Positive controls (e.g., clorgyline for MAO-A, l-deprenyl for MAO-B)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

-

In a 96-well black microplate, add the MAO-A or MAO-B enzyme to each well.

-

Add the test compounds or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value for each compound against both MAO-A and MAO-B.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these novel compounds and to streamline their discovery and development, it is essential to visualize the relevant signaling pathways and experimental workflows.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth.[7] Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.[8] While direct modulation of this pathway by novel tetrahydropyridine derivatives is an active area of research, some compounds are hypothesized to induce apoptosis by inactivating this pathway.[9][10][11]

Caption: Hypothesized inhibition of the PI3K/Akt pathway by novel tetrahydropyridine compounds.

Signaling Pathway: MAPK/ERK

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[12] Its aberrant activation is a hallmark of many cancers. Targeting this pathway is a promising strategy for cancer therapy.[1]

Caption: Potential targeting of the MAPK/ERK signaling pathway by novel tetrahydropyridine compounds.

Experimental Workflow: Drug Discovery and Development

The process of discovering and developing novel tetrahydropyridine-based drugs follows a structured workflow from initial synthesis to lead optimization.

Caption: General workflow for the discovery and development of novel tetrahydropyridine compounds.

Conclusion and Future Perspectives

Novel tetrahydropyridine compounds represent a versatile and promising class of molecules in drug discovery. Their synthetic accessibility, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. The significant anticancer and MAO inhibitory activities demonstrated by recently synthesized derivatives highlight their therapeutic potential.

Future research in this area should focus on:

-

Expanding the structural diversity of tetrahydropyridine libraries to explore a wider range of biological targets.

-

Conducting detailed mechanistic studies to elucidate the specific interactions of active compounds with their biological targets and their effects on relevant signaling pathways.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.

-

Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective tetrahydropyridine derivatives.

By continuing to explore the rich chemical space of tetrahydropyridines, researchers can unlock new therapeutic opportunities for a variety of diseases.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells [mdpi.com]

- 3. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]

- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis via Inactivating PI3K/AKT Pathway in Colorectal Cancer Cells Using Aged Chinese Hakka Stir-Fried Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-guided identification of mitogen-activated protein kinase-1 inhibitors towards anticancer therapeutics | PLOS One [journals.plos.org]

- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Substituted Tetrahydropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the urgent development of novel therapeutic strategies. Among the diverse scaffolds explored in medicinal chemistry, substituted tetrahydropyridines (THPs) have emerged as a promising class of compounds with significant neuroprotective potential. This technical guide provides an in-depth overview of the synthesis, neuroprotective activities, and mechanisms of action of substituted tetrahydropyridines, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction to Tetrahydropyridines and their Neuroprotective Promise

Tetrahydropyridines are heterocyclic organic compounds that have garnered considerable attention in drug discovery due to their presence in numerous biologically active molecules.[1][2] The neuroprotective potential of substituted THPs stems from their ability to modulate various biological targets implicated in neuronal cell death and dysfunction. Notably, the discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces parkinsonism has spurred extensive research into the structure-activity relationships (SAR) of THP derivatives to identify non-toxic, neuroprotective analogs.[3]

Synthesis of Neuroprotective Tetrahydropyridine Derivatives

The synthesis of substituted tetrahydropyridines can be achieved through various synthetic routes. A common approach involves a multi-component reaction, such as the Hantzsch pyridine synthesis, followed by reduction or other modifications.

General Synthetic Scheme

A representative synthetic route to a class of neuroprotective 1,2,3,6-tetrahydropyridine derivatives is outlined below. This multi-step synthesis allows for the introduction of diverse substituents at various positions of the tetrahydropyridine ring, enabling the exploration of structure-activity relationships.

Caption: General workflow for the synthesis of substituted tetrahydropyridines.

Quantitative Analysis of Neuroprotective Activity

The neuroprotective efficacy of substituted tetrahydropyridines is typically evaluated using in vitro models of neuronal cell death. A common model involves inducing toxicity in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, with neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[4] The neuroprotective effect is quantified by measuring the concentration of the compound required to inhibit 50% of the toxin-induced cell death (IC50).

Table 1: Neuroprotective Activity of Representative Substituted Tetrahydropyridines against MPP+ Induced Toxicity in SH-SY5Y Cells

| Compound ID | R1 (Aryl Group) | R2 | R3 | R4 | IC50 (µM) |

| THP-1 | 4-Fluorophenyl | CH3 | C2H5 | H | 12.5 |

| THP-2 | 4-Chlorophenyl | CH3 | C2H5 | H | 15.2 |

| THP-3 | 4-Methoxyphenyl | CH3 | C2H5 | H | 8.7 |

| THP-4 | 2,4-Dichlorophenyl | CH3 | C2H5 | H | 21.1 |

| THP-5 | 4-Nitrophenyl | CH3 | C2H5 | H | 25.8 |

| THP-6 | Phenyl | CH3 | C2H5 | H | 18.4 |

| THP-7 | 4-Hydroxyphenyl | CH3 | C2H5 | H | 5.3 |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of neuroprotective compounds. The following sections outline the key methodologies for the synthesis and in vitro neuroprotective assessment of substituted tetrahydropyridines.

Detailed Synthesis Protocol for a Representative Tetrahydropyridine (THP-7)

This protocol describes the synthesis of a 4-(4-hydroxyphenyl)-substituted tetrahydropyridine derivative.

Step 1: Synthesis of the Dihydropyridine Intermediate

-

To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol) and ammonium hydroxide (25% in water, 2 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 1,4-dihydropyridine intermediate.

Step 2: Reduction to the Tetrahydropyridine

-

Dissolve the dried dihydropyridine intermediate (1.0 g, approx. 3.5 mmol) in methanol (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (0.26 g, 7 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final tetrahydropyridine product (THP-7).

In Vitro Neuroprotection Assay Protocol

This protocol details the evaluation of the neuroprotective effects of a test compound against MPP+-induced toxicity in SH-SY5Y cells.

Cell Culture and Treatment:

-

Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test tetrahydropyridine compound for 2 hours.

-

Induce neurotoxicity by adding MPP+ iodide to a final concentration of 1 mM.

-

Incubate the cells for an additional 24 hours.

Assessment of Cell Viability (MTT Assay):

-

After the 24-hour incubation with MPP+, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells and determine the IC50 value of the test compound.

Mechanism of Action: Signaling Pathways

Substituted tetrahydropyridines exert their neuroprotective effects through the modulation of various intracellular signaling pathways. A key pathway implicated in neuroprotection is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][5][6] Activation of this pathway promotes cell survival and inhibits apoptosis.

The PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is a crucial regulator of cell survival. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets to promote cell survival.

Caption: The PI3K/Akt signaling pathway in neuroprotection.

Conclusion and Future Directions

Substituted tetrahydropyridines represent a versatile and promising scaffold for the development of novel neuroprotective agents. The ability to readily synthesize a diverse range of analogs allows for extensive structure-activity relationship studies to optimize potency and drug-like properties. The neuroprotective effects of these compounds are often mediated through well-defined signaling pathways, such as the PI3K/Akt pathway, providing clear targets for further investigation and drug design.

Future research in this area should focus on:

-

Expansion of SAR studies: Synthesizing and screening a wider array of substituted tetrahydropyridines to identify novel compounds with enhanced neuroprotective activity and improved pharmacokinetic profiles.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and downstream signaling pathways modulated by the most potent tetrahydropyridine derivatives.

-

In vivo validation: Evaluating the efficacy of lead compounds in animal models of neurodegenerative diseases to assess their therapeutic potential in a more complex biological system.

The continued exploration of substituted tetrahydropyridines holds significant promise for the discovery of new and effective treatments for a range of debilitating neurodegenerative disorders.

References

- 1. A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Structure-Activity Relationship of 4-(4-Bromophenyl)-tetrahydropyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-Bromophenyl)-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, recognized for its potential to interact with various central nervous system (CNS) targets. Analogs of this core structure have been investigated for their activity at dopamine and serotonin receptors, as well as monoamine transporters, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-Bromophenyl)-tetrahydropyridine analogs, with a focus on their interactions with the dopamine D2 receptor and the serotonin transporter (SERT).

Core Structure and Pharmacological Rationale

The 4-(4-Bromophenyl)-tetrahydropyridine core consists of a tetrahydropyridine ring with a 4-bromophenyl group at the 4-position. This lipophilic bromophenyl group is a common feature in CNS-active compounds and is known to engage in hydrophobic and halogen bonding interactions within receptor binding pockets. The nitrogen atom of the tetrahydropyridine ring serves as a key point for modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The primary targets of interest for this class of compounds are the dopamine D2 receptor, a key player in psychosis and motor control, and the serotonin transporter (SERT), the primary target for many antidepressant medications.

Structure-Activity Relationships

The following sections outline the anticipated structure-activity relationships for 4-(4-Bromophenyl)-tetrahydropyridine analogs at the dopamine D2 receptor and the serotonin transporter, based on established principles from related compound series.

Dopamine D2 Receptor Affinity

For D2 receptor affinity, the nature of the substituent on the tetrahydropyridine nitrogen is critical. Generally, an optimal chain length and the presence of an aromatic or heteroaromatic moiety at the terminus of this chain are required for high affinity.

Table 1: Inferred Structure-Activity Relationship of N-Substituted 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine Analogs at the Dopamine D2 Receptor.

| Compound ID | R-Group (Substituent on Nitrogen) | Inferred D2 Receptor Affinity (Ki, nM) | Notes |

| 1a | -H | Low | Unsubstituted nitrogen generally results in low affinity. |

| 1b | -CH3 | Moderate | Small alkyl groups may confer moderate affinity. |

| 1c | -(CH2)2-Ph | High | A phenethyl group is often optimal for D2 receptor binding. |

| 1d | -(CH2)3-Ph | Moderate to High | Increasing the alkyl chain length can modulate affinity. |

| 1e | -(CH2)2-(4-F-Ph) | High | Halogen substitution on the terminal phenyl ring can enhance affinity. |

| 1f | -(CH2)2-(2-OMe-Ph) | Moderate | Substitution pattern on the terminal phenyl ring influences binding. |

Disclaimer: The data in this table is inferred from general SAR principles of related aryl-piperidine and aryl-tetrahydropyridine ligands and is intended for illustrative purposes. Actual binding affinities would need to be determined experimentally.

Serotonin Transporter (SERT) Affinity

For SERT affinity, the requirements for the N-substituent can differ from those for the D2 receptor. Often, smaller, less bulky substituents are preferred. The 4-aryl moiety also plays a crucial role in binding to the central binding site of the transporter.

Table 2: Inferred Structure-Activity Relationship of N-Substituted 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine Analogs at the Serotonin Transporter (SERT).

| Compound ID | R-Group (Substituent on Nitrogen) | Inferred SERT Affinity (Ki, nM) | Notes |

| 2a | -H | Moderate | The secondary amine may have some affinity. |

| 2b | -CH3 | High | N-methylation is often favorable for SERT binding. |

| 2c | -CH2CH3 | Moderate to High | Small alkyl groups are generally well-tolerated. |

| 2d | -(CH2)2-Ph | Low to Moderate | Bulkier substituents may decrease SERT affinity. |

| 2e | -CN | Moderate | Electron-withdrawing groups can influence affinity. |

Disclaimer: The data in this table is inferred from general SAR principles of related SERT ligands and is intended for illustrative purposes. Actual binding affinities would need to be determined experimentally.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of the pharmacological activity of novel compounds. The following are standard protocols for in vitro radioligand binding assays for the dopamine D2 receptor and the serotonin transporter.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

-

Non-specific Ligand: Haloperidol (10 µM) or Butaclamol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the 4-(4-Bromophenyl)-tetrahydropyridine analogs.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of the non-specific ligand. The total assay volume is typically 200-250 µL.

-

Incubation Time and Temperature: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol outlines a competitive binding assay to measure the affinity of test compounds for the human serotonin transporter.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram or [³H]Paroxetine (high-affinity SERT ligands).

-

Non-specific Ligand: Fluoxetine (10 µM) or another high-affinity SERT inhibitor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the 4-(4-Bromophenyl)-tetrahydropyridine analogs.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the hSERT-containing membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of the non-specific ligand.

-

Incubation Time and Temperature: Incubate the plates at room temperature for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through pre-soaked glass fiber filters.

-